N-(4-isopropylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Description
The compound N-(4-isopropylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea belongs to a class of organic compounds known as thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom and are known for their diverse applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
Thioureas, including the compound , are typically synthesized through the reaction of amines with thiocyanates or isothiocyanates. The process involves the formation of thiourea derivatives, which can be further modified to achieve the desired compound (Yusof et al., 2010). The synthesis of similar compounds has been achieved through multi-step reactions involving various starting materials and conditions (Zhang et al., 2011).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often characterized by spectroscopic techniques like IR, NMR, and X-ray crystallography. These methods provide detailed insights into the molecular geometry, bond lengths, and angles, and the overall three-dimensional arrangement of atoms in the crystal structure (Saeed & Parvez, 2005).
Chemical Reactions and Properties
Thiourea derivatives exhibit a range of chemical reactivity, often participating in cycloaddition, substitution, and condensation reactions. They can react with various reagents to form heterocyclic compounds, demonstrating versatility in organic synthesis (Hunnur et al., 2005). Additionally, they can act as catalysts in certain reactions, like the Knoevenagel condensation (Li et al., 2011).
properties
IUPAC Name |
1-(1-methylpyrazol-3-yl)-3-(4-propan-2-ylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-10(2)11-4-6-12(7-5-11)15-14(19)16-13-8-9-18(3)17-13/h4-10H,1-3H3,(H2,15,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQHFLPVIJFKGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NC2=NN(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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